N,N'-bis(3-methoxyphenyl)oxamide

Overview

Description

N,N'-bis(3-methoxyphenyl)oxamide, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N,N'-bis(3-methoxyphenyl)oxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

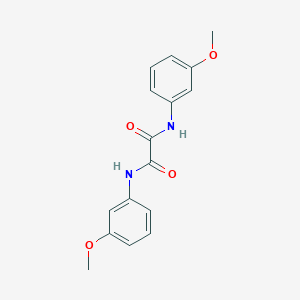

This compound features two methoxy-substituted phenyl groups linked by an oxamide functional group. This structure is significant as the methoxy groups can influence the compound's hydrophobicity and interaction with biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism of action likely involves:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Binding : The compound could bind to receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Recent studies have shown that derivatives of oxamide compounds exhibit significant anticancer properties. For example, a related study indicated that similar compounds demonstrated potent inhibitory effects on various cancer cell lines, with IC50 values ranging from 0.25 to 10.30 nM for c-Met kinase inhibition . Although specific data for this compound is limited, the structural similarities suggest potential anticancer activity.

Antimicrobial Activity

Compounds containing oxamide structures have also been evaluated for antimicrobial properties. Research indicates that derivatives can exhibit antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli . The proposed mechanism includes inhibition of critical bacterial enzymes such as DNA gyrase.

Case Studies

-

Anticancer Evaluation :

- A study evaluated a series of oxamide derivatives against prostate cancer cell lines. The results indicated that compounds with methoxy substitutions showed enhanced cytotoxicity compared to their non-methoxy counterparts . While specific data on this compound was not available, the trends suggest a promising avenue for further investigation.

- Antimicrobial Testing :

Data Summary

The following table summarizes the biological activities reported for oxamide derivatives relevant to this compound:

Scientific Research Applications

Stabilization of Organic Materials

One of the primary applications of N,N'-bis(3-methoxyphenyl)oxamide is in the stabilization of organic materials against oxidative degradation. According to a patent, this compound can be utilized to prevent oxidative deterioration in polymers and other organic substances, thereby extending their lifespan and maintaining their properties under adverse conditions .

Photophysical Properties

Research has demonstrated that this compound exhibits interesting photophysical properties. It has been studied for its stability under light exposure, which is crucial for applications in photonic devices and materials that require durability against photobleaching. The compound's ability to maintain its structure and functionality when exposed to light makes it a candidate for use in coatings and films that require high stability .

Precursor for Synthesis

This compound serves as a precursor in the synthesis of various derivatives and related compounds. Its unique structure allows it to participate in further chemical reactions, leading to the formation of new materials with enhanced properties. For instance, it can be transformed into other oxamide derivatives through specific chemical reactions, expanding its utility in synthetic organic chemistry .

Material Science Applications

In material science, this compound has been explored for its role in developing advanced materials such as polymers with tailored properties. Its ability to form strong intermolecular interactions due to hydrogen bonding can enhance the mechanical strength and thermal stability of composite materials .

Data Table: Comparison of Oxamide Compounds

| Compound Name | Structure Features | Key Applications |

|---|---|---|

| This compound | Two methoxy groups on phenyl rings | Stabilization, photophysical studies |

| N,N'-bis(2-hydroxyphenyl)oxamide | Hydroxyl groups on phenyl rings | Strong hydrogen bonding potential |

| N,N'-bis(4-isobutylphenyl)oxamide | Isobutyl groups on phenyl rings | Increased hydrophobicity |

Case Studies

Case Study 1: Stabilization of Polymers

A study published in a patent document highlighted the effectiveness of this compound as an antioxidant agent in polymer formulations. The compound was shown to significantly reduce the rate of oxidative degradation when incorporated into polyolefins, demonstrating its practical application in enhancing the durability of plastic products .

Case Study 2: Photostability Research

Research conducted on the photostability of oxamide derivatives indicated that this compound maintained structural integrity under prolonged UV exposure. This property is particularly beneficial for applications in coatings where light exposure is a concern .

Properties

IUPAC Name |

N,N'-bis(3-methoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-7-3-5-11(9-13)17-15(19)16(20)18-12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSLSJWLSPXXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402448 | |

| Record name | N,N'-bis(3-methoxyphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60169-98-4 | |

| Record name | N,N'-bis(3-methoxyphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.